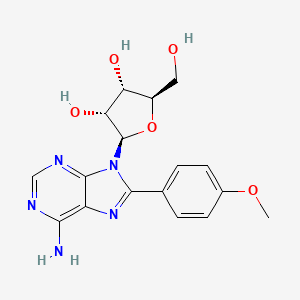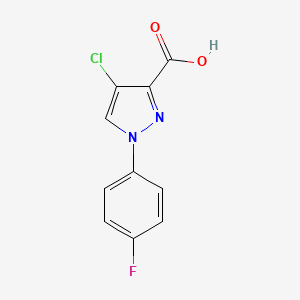
6-(Phenethylthio)-9-propyl-9H-purin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Phenethylthio)-9-propyl-9H-purin-2-amine is a synthetic organic compound belonging to the purine class of heterocyclic aromatic organic compounds Purines are significant in biochemistry due to their role in nucleic acids, ATP, and other critical biomolecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenethylthio)-9-propyl-9H-purin-2-amine typically involves multi-step organic synthesis
Purine Core Synthesis: The purine core can be synthesized via the cyclization of appropriate precursors such as 4,5-diaminopyrimidine with formamide under high-temperature conditions.
Introduction of Phenethylthio Group: The phenethylthio group can be introduced through a nucleophilic substitution reaction. This involves reacting the purine core with phenethylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Introduction of Propyl Group: The propyl group is typically introduced via alkylation. This can be achieved by reacting the intermediate with a propyl halide (e.g., propyl bromide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the phenethylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the phenethylthio group, potentially leading to the formation of dihydropurine derivatives or thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 6-position, where the phenethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are typical.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropurine derivatives and thiols.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 6-(Phenethylthio)-9-propyl-9H-purin-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It serves as a probe to understand the binding mechanisms and effects of purine derivatives on biological systems.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. Purine derivatives are known for their antiviral, anticancer, and anti-inflammatory activities. Research is ongoing to determine if this compound exhibits similar properties.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its role as an intermediate in the production of active pharmaceutical ingredients (APIs) is particularly noteworthy.
作用机制
The mechanism of action of 6-(Phenethylthio)-9-propyl-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The phenethylthio group may enhance binding affinity to certain proteins, while the purine core can mimic natural nucleotides, interfering with nucleic acid metabolism. This compound may inhibit specific enzymes involved in DNA replication or repair, leading to its potential use as an anticancer or antiviral agent.
相似化合物的比较
Similar Compounds
6-Mercaptopurine: A well-known purine analog used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
6-(Phenethylthio)-9-propyl-9H-purin-2-amine is unique due to the presence of the phenethylthio group, which may confer distinct biological activities compared to other purine derivatives. Its specific substitution pattern allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields
属性
CAS 编号 |
93017-05-1 |
|---|---|
分子式 |
C16H19N5S |
分子量 |
313.4 g/mol |
IUPAC 名称 |
6-(2-phenylethylsulfanyl)-9-propylpurin-2-amine |
InChI |
InChI=1S/C16H19N5S/c1-2-9-21-11-18-13-14(21)19-16(17)20-15(13)22-10-8-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H2,17,19,20) |
InChI 键 |
ULXUCKDMJRCHFJ-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=NC2=C1N=C(N=C2SCCC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one](/img/structure/B12926922.png)
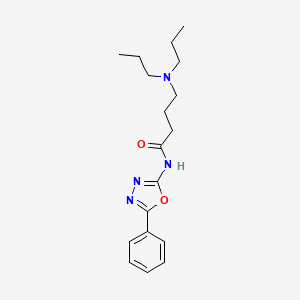
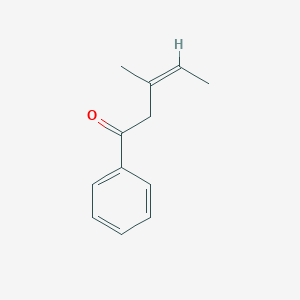

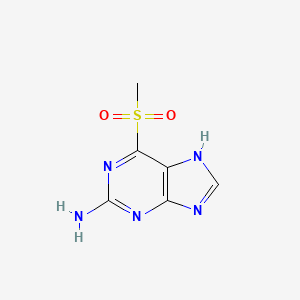

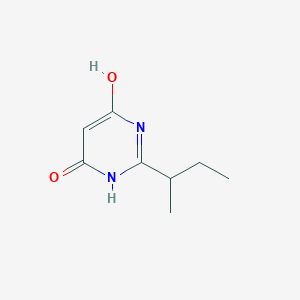
![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)

![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12926982.png)
